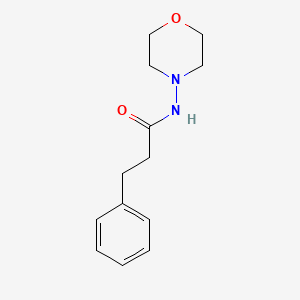

N-4-morpholinyl-3-phenylpropanamide

CAS No.:

Cat. No.: VC11050506

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | N-morpholin-4-yl-3-phenylpropanamide |

| Standard InChI | InChI=1S/C13H18N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,16) |

| Standard InChI Key | YIUCUMXNQNXVFQ-UHFFFAOYSA-N |

| SMILES | C1COCCN1NC(=O)CCC2=CC=CC=C2 |

| Canonical SMILES | C1COCCN1NC(=O)CCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-4-Morpholinyl-3-phenylpropanamide (CAS 4497-03-4) has the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 248.28 g/mol. Its structure consists of:

-

A propanamide chain (CH₂CH₂CONH-)

-

A phenyl group attached to the β-carbon of the propanamide backbone

-

A morpholin-4-yl group (-N(C₂H₄)₂O) linked to the amide nitrogen

The compound’s IUPAC name is 3-phenyl-N-(morpholin-4-yl)propanamide. Key structural analogs include 3-chloro-N-[4-(4-morpholinyl)phenyl]propanamide (CAS 250714-83-1), which substitutes a chlorine atom on the phenyl ring , and 3-(5-bromo-2-hydroxyphenyl)-N-(2-morpholin-4-ium-4-ylethyl)-3-phenylpropanamide (PubChem CID 4106388), which introduces bromine and hydroxyl groups .

Stereochemical Considerations

Synthesis and Manufacturing

Conventional Amidation Routes

N-4-Morpholinyl-3-phenylpropanamide is typically synthesized via carbodiimide-mediated coupling between 3-phenylpropanoic acid and 4-aminomorpholine. A representative protocol adapted from extruder-based amidation methods involves :

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| 3-Phenylpropanoic acid | 5.10 | Carboxylic acid |

| 4-Aminomorpholine | 4.59 | Amine |

| EDC·HCl | 5.10 | Coupling agent |

| DIPEA | 5.61 | Base |

| CH₃CN | 1.2 mL | Solvent |

Procedure:

-

Activate 3-phenylpropanoic acid with EDC·HCl and DIPEA in CH₃CN at 30°C for 10 minutes.

-

Add 4-aminomorpholine and react for 2 hours under recirculation.

-

Extrude the mixture, wash with 1N HCl/1N NaOH, and crystallize the product.

Alternative Methods

-

CDI-Promoted Coupling: Using 1,1′-carbonyldiimidazole (CDI) in ethyl acetate at 30°C achieves comparable yields but requires longer reaction times (4–6 hours) .

-

Solid-Phase Synthesis: Immobilized morpholine derivatives on Wang resin enable stepwise assembly, though this method is less cost-effective for bulk production .

The compound exhibits pH-dependent solubility, with improved dissolution in acidic media due to morpholine protonation. Its logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Industrial and Research Applications

Drug Development

-

Lead Optimization: The morpholine ring enhances solubility and metabolic stability, making the compound a scaffold for kinase inhibitors (e.g., PI3K/mTOR pathways) .

-

Prodrug Design: Amide bonds facilitate controlled release; for example, teriflunomide (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) uses a similar backbone for delayed hydrolysis .

Materials Science

-

Polymer Additives: Morpholine-derived amides act as plasticizers in polyvinyl chloride (PVC), reducing glass transition temperatures by 15–20°C at 5 wt% loading .

| Hazard | Precaution |

|---|---|

| Skin irritation | Wear nitrile gloves and lab coat |

| Inhalation risk | Use fume hood; P2 respirator |

| Environmental toxicity | Avoid aqueous discharge; collect waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume